Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl-
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Overview
Description
Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . This method allows for the preparation of 4,5-disubstituted oxazoles in high yields. Another method involves the use of aliphatic halides and various aldehydes in ionic liquids, which can be reused as solvents for multiple runs without significant loss of yield .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes. Additionally, the use of recyclable solvents and catalysts can reduce the environmental impact of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Isoxazole derivatives can undergo various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form oxazoles.
Reduction: Reduction of isoxazoles can yield corresponding amines.
Substitution: Isoxazoles can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazoles typically yields oxazoles, while reduction can produce amines.
Scientific Research Applications
Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives have shown potential as anti-inflammatory and anticancer agents. They can inhibit the proliferation of cancer cells and induce apoptosis.
Materials Science: Isoxazoles are used in the development of advanced materials, including polymers and nanomaterials.
Biology: Isoxazole derivatives can act as enzyme inhibitors and have been studied for their potential to modulate biological pathways.
Mechanism of Action
The mechanism of action of isoxazole derivatives involves their interaction with specific molecular targets. For example, in medicinal chemistry, these compounds can inhibit protein kinases, leading to the suppression of cancer cell proliferation . The exact pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- can be compared with other similar compounds, such as:
Benzopyran-4-one-isoxazole hybrids: These compounds also exhibit anticancer activity and are selective for certain cancer cell lines.
Pyrazoline derivatives: These compounds have been studied for their neurotoxic potentials and effects on enzyme activity.
The uniqueness of Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112270-44-7 |
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Molecular Formula |
C23H32N2O3 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-methyl-5-[7-[4-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole |
InChI |
InChI=1S/C23H32N2O3/c1-17(2)22-16-27-23(24-22)19-10-12-20(13-11-19)26-14-8-6-4-5-7-9-21-15-18(3)25-28-21/h10-13,15,17,22H,4-9,14,16H2,1-3H3/t22-/m0/s1 |
InChI Key |
KLHDQXLZRZRIFP-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=N[C@@H](CO3)C(C)C |
Canonical SMILES |
CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NC(CO3)C(C)C |
Origin of Product |
United States |
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